molecular formula C11H6Cl2F3NO B8448719 2-(2,3-Dichlorobenzyl)-4,4,4-trifluoro-3-oxobutanenitrile

2-(2,3-Dichlorobenzyl)-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B8448719
M. Wt: 296.07 g/mol
InChI Key: DQVSHGHPXCHIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dichlorobenzyl)-4,4,4-trifluoro-3-oxobutanenitrile is a useful research compound. Its molecular formula is C11H6Cl2F3NO and its molecular weight is 296.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6Cl2F3NO

Molecular Weight

296.07 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-4,4,4-trifluoro-3-oxobutanenitrile

InChI

InChI=1S/C11H6Cl2F3NO/c12-8-3-1-2-6(9(8)13)4-7(5-17)10(18)11(14,15)16/h1-3,7H,4H2

InChI Key

DQVSHGHPXCHIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C#N)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-(2,3-dichlorophenyl)propanenitrile (100 mg, 0.5 mmol) in THF (20 mL) was added LDA (0.5 mL, 2 N in hexane, 1 mmol) dropwise at −78° C. under nitrogen. The mixture was stirred at −78° C. for 0.5 h. Then ethyl 2,2,2-trifluoroacetate (177.5 mg, 1.25 mmol) was added to the mixture dropwise. This solution was stirred at −78° C. for 5 h and diluted with sat. aq. ammonium chloride solution and 1N hydrochloric acid. This solution was extracted with EA (30 mL*3). The combined organic layers were washed with water and brine, dried over sodium sulphate, concentrated under reduced pressure. The residue was purified by a silica gel chromatography to give the titled product (82 mg, 55%) as a yellow solid; LC/MS: MS (ES+) m/e 296 (MH+); 1H NMR (300 MHz, CDCl3) δ ppm 3.03 (dd, J=12.9, 14.1 Hz, 1H), 3.52-3.60 (m, 2H), 7.20-7.32 (m, 2H), 7.43-7.51 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
177.5 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

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